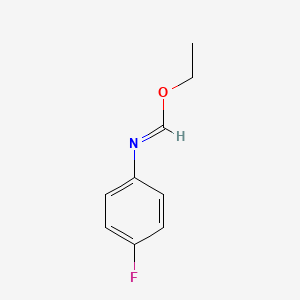

Ethyl (4-fluorophenyl)methanimidate

Description

Ethyl (4-fluorophenyl)methanimidate is an imidate ester characterized by a fluorine-substituted phenyl ring attached to a methanimidate backbone. This compound belongs to a class of intermediates widely used in organic synthesis, particularly in heterocyclic chemistry. Methanimidates are pivotal in constructing nitrogen-containing heterocycles, such as pyridothienopyrimidines, through condensation reactions with nucleophiles like hydrazine or amines . The fluorine substituent on the phenyl ring introduces unique electronic and steric properties, influencing reactivity and downstream applications.

Properties

CAS No. |

59332-77-3 |

|---|---|

Molecular Formula |

C9H10FNO |

Molecular Weight |

167.18 g/mol |

IUPAC Name |

ethyl N-(4-fluorophenyl)methanimidate |

InChI |

InChI=1S/C9H10FNO/c1-2-12-7-11-9-5-3-8(10)4-6-9/h3-7H,2H2,1H3 |

InChI Key |

XUIZXJRQSHWFBF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC=NC1=CC=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4-fluorophenyl)methanimidate typically involves the reaction of 4-fluorobenzaldehyde with ethyl formimidate under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently converted to the desired methanimidate ester. The general reaction scheme is as follows:

[ \text{4-Fluorobenzaldehyde} + \text{Ethyl formimidate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl (4-fluorophenyl)methanimidate can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions, particularly at the fluorophenyl ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.

Major Products:

Oxidation: 4-fluorobenzoic acid or 4-fluorobenzaldehyde.

Reduction: 4-fluoroaniline or 4-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (4-fluorophenyl)methanimidate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (4-fluorophenyl)methanimidate involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may act by:

Inhibiting enzymes: Binding to active sites and preventing substrate access.

Modulating receptors: Interacting with receptor proteins to alter signal transduction pathways.

Disrupting cellular processes: Affecting cellular metabolism and function through its reactive intermediates.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Effects on Methanimidate Derivatives

Analytical and Spectroscopic Behavior

The fluorophenyl group is advantageous in analytical chemistry due to its distinct NMR properties. For example, in studies of ergothioneine biosynthesis, 4-fluorophenylhydrazine was used to derivatize pyruvate into 2-(2-(4-fluorophenyl)hydrazono)propanoate (23) for quantification via ¹H-NMR . Key observations include:

- Chemical Shifts : Fluorine substituents influence nearby protons, as seen in the methyl hydrogen of derivative 23 (δ 1.91 ppm) . Methanimidates with fluorophenyl groups may exhibit similar deshielding effects.

- Quantification Challenges : Fluorophenyl derivatives can complicate integration in NMR due to signal overlap with solvents (e.g., water at δ 4.7–5.0 ppm). Internal standards like ethyl viologen (δ 1.56–8.99 ppm) are often required for accurate analysis .

Physical and Elemental Properties

Elemental analysis of chlorophenyl-substituted methanimidates (e.g., 6b) provides a benchmark for comparison :

- Compound 6b : C₂₂H₂₁N₃O₄S (423.1 g/mol)

- Calculated: C, 62.40%; H, 5.00%; N, 9.92%; S, 7.57%

- Found: C, 62.17%; H, 4.79%; N, 9.57%; S, 7.82%

For a fluorophenyl analog, the molecular formula would differ (e.g., C₂₂H₂₁FN₃O₄S), altering the theoretical elemental composition due to fluorine’s lower atomic mass (19 vs. chlorine’s 35.5). Expected deviations include:

- Carbon Content : Reduced due to fluorine’s lower contribution to molecular weight.

- Solubility : Increased lipophilicity compared to chlorophenyl derivatives, favoring organic solvents like dioxane or THF.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.